molecular formula C18H24O3Si B14479404 [(1,3-Diphenoxypropan-2-yl)oxy](trimethyl)silane CAS No. 66535-70-4

[(1,3-Diphenoxypropan-2-yl)oxy](trimethyl)silane

Cat. No.: B14479404
CAS No.: 66535-70-4
M. Wt: 316.5 g/mol
InChI Key: YDEAPGBPBICYFP-UHFFFAOYSA-N
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Description

(1,3-Diphenoxypropan-2-yl)oxysilane is an organosilicon compound characterized by the presence of a silane group bonded to a 1,3-diphenoxypropan-2-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,3-Diphenoxypropan-2-yl)oxysilane typically involves the reaction of 1,3-diphenoxypropan-2-ol with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group. The general reaction scheme is as follows:

1,3-Diphenoxypropan-2-ol+Trimethylchlorosilane(1,3-Diphenoxypropan-2-yl)oxysilane+HCl\text{1,3-Diphenoxypropan-2-ol} + \text{Trimethylchlorosilane} \rightarrow \text{(1,3-Diphenoxypropan-2-yl)oxysilane} + \text{HCl} 1,3-Diphenoxypropan-2-ol+Trimethylchlorosilane→(1,3-Diphenoxypropan-2-yl)oxysilane+HCl

Industrial Production Methods

In an industrial setting, the production of (1,3-Diphenoxypropan-2-yl)oxysilane may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

(1,3-Diphenoxypropan-2-yl)oxysilane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanol derivatives.

    Reduction: Reduction reactions can yield silane hydrides.

    Substitution: The silane group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like alkoxides and amines are employed under basic conditions.

Major Products Formed

    Oxidation: Silanol derivatives.

    Reduction: Silane hydrides.

    Substitution: Various substituted silanes depending on the nucleophile used.

Scientific Research Applications

(1,3-Diphenoxypropan-2-yl)oxysilane has several applications in scientific research:

    Biology: Investigated for its potential as a protective group in the synthesis of biologically active compounds.

    Medicine: Explored for its role in drug delivery systems due to its ability to modify the solubility and stability of pharmaceuticals.

    Industry: Utilized in the production of advanced materials, such as silicone-based polymers and coatings.

Mechanism of Action

The mechanism by which (1,3-Diphenoxypropan-2-yl)oxysilane exerts its effects involves the interaction of the silane group with various molecular targets. The silane group can undergo hydrolysis to form silanols, which can further react with other functional groups. This reactivity is exploited in organic synthesis and materials science to create complex molecular architectures.

Comparison with Similar Compounds

Similar Compounds

    Trimethylsilyl chloride: A commonly used silane reagent in organic synthesis.

    Dimethylphenylsilane: Another organosilicon compound with different reactivity due to the presence of a phenyl group.

    Trimethylsilyl trifluoromethanesulfonate: Known for its use in silylation reactions.

Uniqueness

(1,3-Diphenoxypropan-2-yl)oxysilane is unique due to the presence of the 1,3-diphenoxypropan-2-yl moiety, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring selective reactivity and stability.

Properties

CAS No.

66535-70-4

Molecular Formula

C18H24O3Si

Molecular Weight

316.5 g/mol

IUPAC Name

1,3-diphenoxypropan-2-yloxy(trimethyl)silane

InChI

InChI=1S/C18H24O3Si/c1-22(2,3)21-18(14-19-16-10-6-4-7-11-16)15-20-17-12-8-5-9-13-17/h4-13,18H,14-15H2,1-3H3

InChI Key

YDEAPGBPBICYFP-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OC(COC1=CC=CC=C1)COC2=CC=CC=C2

Origin of Product

United States

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